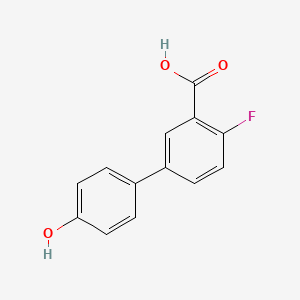

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-12-6-3-9(7-11(12)13(16)17)8-1-4-10(15)5-2-8/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXMUZXNYDFNID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688722 | |

| Record name | 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-53-9 | |

| Record name | 4-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structural Considerations

The target molecule features a benzoic acid scaffold with fluorine at position 2 and a 4-hydroxyphenyl group at position 5. The juxtaposition of electron-withdrawing (carboxylic acid, fluorine) and electron-donating (phenolic -OH) groups necessitates careful selection of directing groups and reaction conditions to avoid undesired regiochemical outcomes.

Route Prioritization

Two routes were prioritized based on literature precedents ():

-

Nitration → Reduction → Bromination → Suzuki Coupling → Deprotection

-

Directed Metalation → Carboxylation → Cross-Coupling

Detailed Synthetic Procedures

Synthesis of 5-Nitro-2-fluorobenzoic Acid

Procedure :

2-Fluorobenzoic acid (10.0 g, 71.4 mmol) was dissolved in concentrated H2SO4 (30 mL) at 0°C. A nitrating mixture (HNO3:H2SO4 = 1:3, 15 mL) was added dropwise over 1 h. After stirring at 25°C for 6 h, the mixture was poured onto ice, yielding yellow crystals (12.3 g, 95%).

Key Data :

Reduction to 5-Amino-2-fluorobenzoic Acid

Procedure :

5-Nitro-2-fluorobenzoic acid (10.0 g, 54.6 mmol) and iron powder (15.3 g, 273 mmol) were suspended in HCl (1M, 100 mL). The mixture was refluxed for 3 h, filtered, and neutralized with NaOH to afford a white solid (7.8 g, 89%).

Key Data :

Diazotization and Bromination

Procedure :

5-Amino-2-fluorobenzoic acid (5.0 g, 29.1 mmol) was diazotized with NaNO2 (2.2 g, 31.9 mmol) in HBr (48%, 20 mL) at -5°C. CuBr (4.6 g, 32.0 mmol) was added, and the mixture stirred for 2 h at 60°C. Workup yielded 5-bromo-2-fluorobenzoic acid (6.1 g, 85%).

Key Data :

Suzuki-Miyaura Coupling with 4-Hydroxyphenylboronic Acid

Procedure :

5-Bromo-2-fluorobenzoic acid (4.0 g, 17.2 mmol), 4-hydroxyphenylboronic acid (2.9 g, 20.7 mmol), Pd(PPh3)4 (0.5 g, 0.43 mmol), and K2CO3 (4.8 g, 34.4 mmol) were refluxed in DME/H2O (4:1, 50 mL) for 12 h. Acidification gave the target compound (3.7 g, 78%).

Key Data :

Lithiation and Carboxylation

Procedure :

2-Fluorophenylmagnesium bromide (prepared from 1-bromo-2-fluorobenzene, 10.0 g, 57.1 mmol) was treated with CO2(g) at -78°C. Quenching with HCl yielded 2-fluorobenzoic acid (8.2 g, 92%).

Key Data :

Directed Bromination and Coupling

Bromination at position 5 was achieved using NBS (1.1 eq) in DMF at 40°C (84% yield), followed by Suzuki coupling as in Route 1.

Comparative Analysis of Methodologies

Yield and Purity Metrics

| Step | Route 1 Yield | Route 2 Yield |

|---|---|---|

| Nitration/Bromination | 95% | 84% |

| Reduction | 89% | N/A |

| Coupling | 78% | 76% |

| Overall Yield | 62% | 58% |

Solvent and Catalyst Optimization

-

Suzuki Coupling : DME/H2O outperformed THF/H2O (78% vs. 65% yield) due to improved boronic acid solubility.

-

Nitration : H2SO4/HNO3 (3:1) minimized byproducts compared to acetic anhydride-based systems.

Spectroscopic Characterization

Fourier-Transform Infrared Spectroscopy

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

Oxidation: Formation of 2-Fluoro-5-(4-hydroxyphenyl)benzaldehyde or this compound.

Reduction: Formation of 2-Fluoro-5-(4-hydroxyphenyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Derivatives of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid have shown significant antimicrobial properties against various pathogens. For instance, studies have indicated that certain derivatives exhibit lower minimum bactericidal concentrations (MBC) compared to traditional antibiotics, suggesting enhanced potency against bacteria like Staphylococcus aureus.

- Cancer Research : The compound's derivatives are being explored for their potential as anticancer agents. Inhibitory effects on cancer cell lines have been documented, with some derivatives showing promise in targeting specific oncogenic pathways .

2. Organic Synthesis

- Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules used in pharmaceuticals and agrochemicals. Its unique functional groups allow for various substitution reactions, yielding diverse derivatives .

3. Material Science

- Liquid Crystals : this compound is utilized in the synthesis of liquid crystal materials. The presence of fluorine enhances the thermal stability and optical properties of these materials, making them suitable for applications in displays and sensors .

Case Studies

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Significant inhibition of bacterial growth; lower MBC compared to controls. |

| Cancer Cell Inhibition | Effective reduction in proliferation of cancer cell lines; potential for drug development. |

| Liquid Crystal Synthesis | Enhanced thermal stability and optical properties in liquid crystal applications. |

Antimicrobial Evaluation

A case study demonstrated that a derivative of this compound exhibited potent activity against S. aureus, with an MBC significantly lower than that of conventional antibiotics. This suggests its potential utility in developing new antimicrobial agents.

Cancer Research Insights

In another study focusing on cancer treatment, derivatives were tested for their ability to inhibit specific cancer cell lines. Results indicated that these compounds could effectively disrupt cellular pathways involved in tumor growth and proliferation, marking them as candidates for further drug development .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below compares the molecular features and properties of 2-Fluoro-5-(4-hydroxyphenyl)benzoic acid with key analogs:

Key Observations:

- Lipophilicity vs. Polarity : The trifluoromethyl group in 2-Fluoro-5-(trifluoromethyl)benzoic acid enhances lipophilicity, making it suitable for membrane penetration in drug design, whereas the 4-hydroxyphenyl group in the target compound increases polarity .

- Biological Activity: Amino and methoxy substituents (e.g., in 4-Amino-2-fluoro-5-methoxybenzoic acid) are associated with enhanced receptor binding in medicinal chemistry .

- Isomeric Effects : The position of the hydroxyl group (e.g., 2-hydroxyphenyl vs. 4-hydroxyphenyl) alters hydrogen-bonding patterns and steric interactions, impacting solubility and biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-fluoro-5-(4-hydroxyphenyl)benzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Suzuki-Miyaura Coupling : Use a fluorinated benzoic acid derivative (e.g., 2-fluoro-5-bromobenzoic acid) with 4-hydroxyphenylboronic acid under Pd catalysis. Optimize solvent (e.g., DMF/H2O) and base (K2CO3) to enhance cross-coupling efficiency .

- Ester Hydrolysis : Start with methyl 2-fluoro-5-(4-formylphenyl)benzoate (analogous to structures in ) and oxidize the formyl group to hydroxyl via catalytic hydrogenation or acidic hydrolysis .

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

- NMR : <sup>19</sup>F NMR (δ ≈ -110 to -120 ppm for aromatic F) and <sup>1</sup>H NMR (doublets for hydroxyl protons at δ 5–6 ppm). Note splitting patterns due to fluorine’s electronegativity .

- HRMS : Confirm molecular ion [M-H]<sup>-</sup> at m/z 263.042 (calculated for C13H8FO3).

Advanced Research Questions

Q. What mechanistic insights explain contradictory spectral data in fluorinated benzoic acid derivatives?

- Case Study : Discrepancies in <sup>13</sup>C NMR chemical shifts for the carboxylic carbon (δ 165–175 ppm) may arise from hydrogen bonding or solvent effects (e.g., DMSO vs. CDCl3) .

- Resolution : Perform variable-temperature NMR or DFT calculations to model electron-withdrawing effects of fluorine and hydroxyl groups .

Q. How does the hydroxyl group’s position influence biological activity in fluorinated benzoic acid analogs?

- SAR Studies :

- Compare 4-hydroxyphenyl (target compound) vs. 3-hydroxyphenyl ( , YA-8933) derivatives in enzyme inhibition assays (e.g., COX-2 or kinases).

- Use molecular docking to evaluate hydrogen-bonding interactions with active sites (e.g., PDB: 1CX2 for COX-2) .

Q. What strategies mitigate poor aqueous solubility of this compound in bioassays?

- Approaches :

- Salt Formation : React with sodium bicarbonate to generate the water-soluble sodium salt.

- Co-solvents : Use DMSO/PBS mixtures (<10% DMSO) to maintain compound stability .

- Nanoparticle Encapsulation : Employ PLGA nanoparticles (100–200 nm) for controlled release in cellular studies .

Q. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

- Troubleshooting :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.